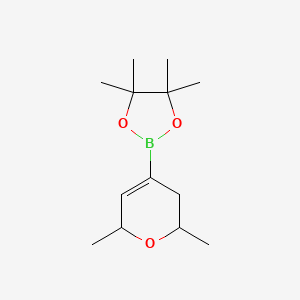

2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

This compound is a boronate ester featuring a 2,6-dimethyl-3,6-dihydro-2H-pyran moiety fused to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring. Key properties include:

- Molecular Formula: C₁₅H₂₇BO₃

- Molecular Weight: 266.19 g/mol

- CAS Number: 1142363-56-1 (as per ) and 2246427-45-0 (as per Combi-Blocks, ).

- Structure: The dihydropyran ring introduces partial unsaturation (3,6-dihydro), while the 2,6-dimethyl groups provide steric bulk. The dioxaborolane ring enhances stability via tetramethyl substitution .

Properties

IUPAC Name |

2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3/c1-9-7-11(8-10(2)15-9)14-16-12(3,4)13(5,6)17-14/h7,9-10H,8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBRPBBDCXSNINM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(OC(C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394909-88-6 | |

| Record name | rac-2-[(2R,6S)-2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl with a boronic acid derivative under specific conditions. The reaction typically involves the use of a catalyst and a solvent to facilitate the formation of the boronic ester.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale reactions that ensure high purity and yield. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its use in organic synthesis.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve the use of specific solvents, temperatures, and pressures to achieve the desired reaction outcomes.

Major Products Formed: The major products formed from these reactions include various boronic acids, esters, and derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. This makes it a valuable tool in the synthesis of complex organic molecules.

In biology and medicine, the compound is used in the development of pharmaceuticals and diagnostic agents. Its ability to form stable complexes with various biomolecules makes it useful in drug discovery and development.

In industry, the compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it an essential component in the synthesis of these materials.

Mechanism of Action

The compound exerts its effects through its ability to form stable complexes with various reagents and substrates. The mechanism involves the coordination of the boronic acid group to the target molecule, followed by the formation of a new bond. This process is essential for its use in cross-coupling reactions and other organic synthesis applications.

Molecular Targets and Pathways Involved: The compound targets specific molecular pathways, including those involved in the formation of carbon-carbon bonds and the synthesis of complex organic molecules. Its ability to form stable complexes with various reagents and substrates makes it a versatile tool in organic synthesis.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Steric Effects : The 2,6-dimethyl groups on the target compound’s dihydropyran ring increase steric hindrance, slowing hydrolysis but improving selectivity in couplings .

- Electronic Effects : Dihydropyran’s partial unsaturation introduces mild electron-donating character, enhancing reactivity compared to fully saturated analogs .

- Synthetic Utility : The target compound is used in iterative cross-coupling strategies for drug candidates, as demonstrated in the synthesis of indazole derivatives () and β-amyloid inhibitors ().

Biological Activity

The compound 2-(2,6-Dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 2716849-26-0) is a boron-containing organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 476.3 g/mol. The structure features a dioxaborolane ring and a dihydropyran moiety, which are significant in its biological interactions.

Biological Activity

1. Anticancer Properties

Research indicates that derivatives of 2H-pyran compounds exhibit anticancer activity. The compound under review has been studied for its potential as an inhibitor of the mammalian target of rapamycin (mTOR), which is a crucial pathway in cancer cell proliferation and survival.

Case Study:

A study by Kaplan et al. (2010) demonstrated that related compounds with similar structures showed significant inhibition of mTOR activity in various cancer cell lines. This suggests that this compound may also possess similar properties due to its structural analogies .

2. Neuroprotective Effects

Emerging evidence suggests that compounds containing the dioxaborolane structure may have neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Research Findings:

In vitro studies have shown that certain derivatives can reduce oxidative stress markers in neuronal cells. These findings indicate a potential for developing neuroprotective agents from this compound class .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- mTOR Inhibition: As previously mentioned, the inhibition of mTOR pathways leads to reduced cell growth and proliferation in cancer cells.

- Antioxidant Activity: The presence of the dioxaborolane structure may facilitate electron donation or radical scavenging capabilities, contributing to antioxidant effects .

Data Tables

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and purifying 2-(2,6-dimethyl-3,6-dihydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors, where boronic ester intermediates are reacted with halogenated pyran derivatives. Purification is achieved via column chromatography using ethyl acetate/hexane gradients (1:4 ratio) to isolate the product. Recrystallization from 2-propanol or similar solvents improves purity .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the boronic ester moiety and substituent arrangement. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the dioxaborolane ring. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How should researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Solubility in anhydrous DMSO or THF (10 mM stock solutions) minimizes hydrolysis. Periodic purity checks via TLC or HPLC are recommended to detect degradation .

Advanced Research Questions

Q. How do substituents on the pyran ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Substituents like methyl groups at the 2,6-positions enhance steric hindrance, reducing undesired side reactions. Computational studies (DFT calculations) using InChI-derived geometries predict electronic effects on boron center reactivity. Comparative experiments with analogs (e.g., fluoro or methoxy substituents) quantify steric/electronic contributions .

Q. How can researchers resolve contradictions in reaction yields reported across different synthetic protocols?

- Methodological Answer : Systematic analysis of variables (e.g., catalyst loading, solvent polarity, temperature) using Design of Experiments (DoE) identifies optimal conditions. Conflicting data may arise from impurities in starting materials; rigorous characterization of intermediates via GC-MS or NMR is critical. Reproducibility is improved by adhering to anhydrous reaction conditions .

Q. What computational approaches are used to predict the compound’s behavior in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) models the boron-oxygen bond dissociation energy and transition states in cross-coupling reactions. Molecular dynamics simulations predict solubility and aggregation tendencies. PubChem-derived InChI keys (e.g.,

OWISFFAMZILFMN-UHFFFAOYSA-N) enable database comparisons for validating computational results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.